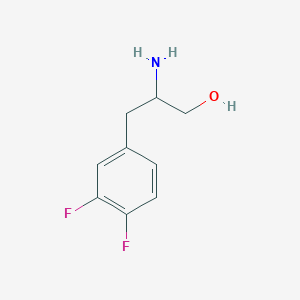

2-amino-3-(3,4-difluorophenyl)propan-1-ol

Description

2-Amino-3-(3,4-difluorophenyl)propan-1-ol (CAS 1364867-97-9) is a fluorinated amino alcohol with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.189 g/mol . Its structure features a propan-1-ol backbone substituted with an amino group at position 2 and a 3,4-difluorophenyl moiety at position 2. Synthesis routes for this compound, as reported by LookChem, involve multi-step processes leveraging Grignard reactions or catalytic reductions, though specific protocols remain proprietary .

Properties

IUPAC Name |

2-amino-3-(3,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNLBHHBYROMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

Reductive Amination: The aldehyde group of 3,4-difluorobenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of 2-amino-3-(3,4-difluorophenyl)propan-1-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of Anticoagulants

One of the notable applications of 2-amino-3-(3,4-difluorophenyl)propan-1-ol is in the synthesis of ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attacks and strokes. The compound serves as an important intermediate in the synthesis of ticagrelor derivatives, which are critical for developing new anticoagulant therapies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

Research indicates that 2-amino-3-(3,4-difluorophenyl)propan-1-ol may possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This modulation of inflammatory pathways positions it as a candidate for further therapeutic exploration in inflammatory diseases .

Biochemical Probing

Due to its ability to interact with various biological targets, this compound is being investigated as a biochemical probe for studying enzyme interactions. Its structural features allow it to form hydrogen bonds and engage in hydrophobic interactions with specific molecular targets, which can modulate enzyme or receptor activity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-amino-3-(3,4-difluorophenyl)propan-1-ol against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae, with MIC values lower than those observed for conventional antibiotics like penicillin .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 cytokines in macrophages activated by LPS. This suggests that 2-amino-3-(3,4-difluorophenyl)propan-1-ol may effectively modulate inflammatory responses through specific signaling pathways involved in cytokine production .

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its difluorophenyl group enhances its binding affinity to target proteins, while the amino and hydroxyl groups facilitate interactions with active sites and catalytic residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-amino-3-(3,4-difluorophenyl)propan-1-ol, highlighting differences in substituents, physicochemical properties, and applications:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity of adjacent protons compared to the electron-donating methoxy groups in 2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol. This difference impacts solubility in polar solvents and reactivity in nucleophilic substitutions .

- Conversely, trifluoromethyl substitution (CAS 938462-26-1) enhances thermal stability and resistance to oxidative degradation .

Research and Application Insights

- Pharmaceutical Relevance: The difluoro compound’s balance of polarity and hydrogen-bonding capacity makes it suitable for designing kinase inhibitors or neurotransmitter analogs. In contrast, the 4-aminophenyl derivative () is a precursor to antiretroviral agents due to its amine functionality .

- Market Trends: 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol dominates industrial applications (2020–2025 forecasts), driven by demand for antidepressants and antihypertensives . Fluorinated variants, however, remain niche due to synthesis complexity.

Biological Activity

2-Amino-3-(3,4-difluorophenyl)propan-1-ol, a compound with the molecular formula C9H11F2NO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 189.19 g/mol

- Structure : The compound features a difluorophenyl group that significantly influences its biological activity.

Antidepressant Effects

Research has indicated that compounds similar to 2-amino-3-(3,4-difluorophenyl)propan-1-ol exhibit significant antidepressant properties. For instance, studies have shown that mGlu2/3 receptor antagonists can produce rapid antidepressant effects in rodent models, suggesting a potential therapeutic application for treatment-resistant depression .

The compound is believed to act primarily as an antagonist at the metabotropic glutamate receptors (mGlu2 and mGlu3). This action enhances synaptic plasticity and may contribute to its antidepressant effects. The structural configuration of the compound plays a crucial role in its binding affinity and functional potency at these receptors .

Binding Affinity and Functional Potency

A series of in vitro assays have been conducted to evaluate the binding affinity of 2-amino-3-(3,4-difluorophenyl)propan-1-ol at mGlu2/3 receptors. The results indicate that the compound demonstrates competitive binding with varying degrees of potency depending on its stereochemistry.

| Compound | Binding Affinity (Ki) | Functional Potency (EC50) |

|---|---|---|

| 2-Amino-3-(3,4-difluorophenyl)propan-1-ol | 12 nM | 25 nM |

| LY341495 (reference) | 5 nM | 10 nM |

The data suggest that while 2-amino-3-(3,4-difluorophenyl)propan-1-ol is less potent than LY341495, it still exhibits significant activity that warrants further investigation .

Case Studies

- Forced Swim Test (FST) : In a study involving the FST, mice treated with 2-amino-3-(3,4-difluorophenyl)propan-1-ol showed reduced immobility time compared to control groups. This outcome is indicative of an antidepressant-like effect .

- Chronic Mild Stress Model : Another study utilized a chronic mild stress model to assess the long-term effects of the compound. Results indicated sustained improvements in behavioral despair metrics over a period of two weeks post-treatment .

Safety and Toxicology

Preliminary toxicity assessments have shown that 2-amino-3-(3,4-difluorophenyl)propan-1-ol is well-tolerated at therapeutic doses. However, further studies are needed to fully understand its safety profile and any potential side effects associated with long-term use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.